1-tert-Butyl-4-(phenylethynyl)benzene

Overview

Description

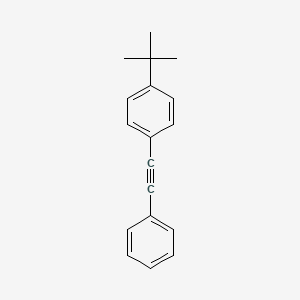

1-tert-Butyl-4-(phenylethynyl)benzene is an organic compound with the molecular formula C18H18 It is characterized by a benzene ring substituted with a tert-butyl group and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(phenylethynyl)benzene can be synthesized through a palladium-catalyzed Sonogashira coupling reaction. The reaction involves the coupling of 1-bromo-4-tert-butylbenzene with phenylacetylene in the presence of a palladium catalyst, such as palladium(II) chloride, and a copper(I) co-catalyst, typically copper(I) iodide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-(phenylethynyl)benzene undergoes various chemical reactions, including:

Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Major Products Formed:

Nitration: Formation of nitro derivatives.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

1-tert-Butyl-4-(phenylethynyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Pharmaceuticals: Explored for its potential biological activity and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-(phenylethynyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of the phenylethynyl group. This group can undergo addition reactions, making the compound a versatile intermediate in organic synthesis. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions.

Comparison with Similar Compounds

tert-Butylbenzene: Similar structure but lacks the phenylethynyl group.

1-Bromo-4-tert-butylbenzene: Contains a bromine atom instead of the phenylethynyl group.

1-tert-Butyl-4-phenylethynyl-benzene: Similar structure but may differ in purity and specific applications.

Uniqueness: 1-tert-Butyl-4-(phenylethynyl)benzene is unique due to the presence of both the tert-butyl and phenylethynyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic applications and research studies.

Biological Activity

1-tert-Butyl-4-(phenylethynyl)benzene, also known as TBB, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of TBB, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C15H16

- Molecular Weight : 208.29 g/mol

- CAS Number : 29778-26-5

TBB exhibits various biological activities primarily through its interaction with cellular targets. The compound's phenylethynyl group is significant for its ability to modulate biological pathways:

- Antioxidant Activity : TBB has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies indicate that TBB can inhibit pro-inflammatory cytokines, suggesting a role in mitigating inflammatory responses in tissues.

- Anticancer Properties : Preliminary research suggests that TBB may induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death.

Antioxidant Activity

In a study examining the antioxidant properties of various compounds, TBB demonstrated a significant ability to reduce oxidative stress markers in vitro. The compound was found to lower malondialdehyde levels and increase glutathione levels in treated cells, indicating enhanced cellular defense mechanisms against oxidative damage .

Anti-inflammatory Effects

A study published in Phytotherapy Research highlighted TBB's potential to inhibit the expression of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The results showed a dose-dependent reduction in COX-2 expression in human cell lines treated with TBB .

Anticancer Activity

In vitro assays have indicated that TBB may inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways leading to apoptosis. A notable study reported a reduction in cell viability by up to 70% at higher concentrations of TBB .

Case Studies

-

Study on Antioxidant Effects :

- Objective : To evaluate the antioxidant capacity of TBB.

- Methodology : Human fibroblast cells were treated with varying concentrations of TBB.

- Results : Significant reduction in reactive oxygen species (ROS) levels was observed alongside increased cell viability compared to untreated controls.

-

Investigation of Anti-inflammatory Properties :

- Objective : To assess the anti-inflammatory effects of TBB on macrophages.

- Methodology : Macrophages were stimulated with lipopolysaccharides (LPS) and treated with TBB.

- Results : A marked decrease in TNF-alpha and IL-6 production was recorded, supporting its anti-inflammatory potential.

-

Anticancer Activity Assessment :

- Objective : To determine the cytotoxic effects of TBB on cancer cell lines.

- Methodology : Various cancer cell lines were exposed to different concentrations of TBB.

- Results : The study found that TBB significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Applications in Research

TBB serves as a vital building block in organic synthesis and medicinal chemistry. Its unique structure allows researchers to explore modifications that could enhance its biological activity. Additionally, TBB is being investigated for its potential use in drug development targeting oxidative stress-related diseases and inflammatory conditions.

Properties

IUPAC Name |

1-tert-butyl-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-8,11-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMXMEZTNDLNIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149890-77-7 | |

| Details | Compound: Benzene, 1-(1,1-dimethylethyl)-4-(2-phenylethynyl)-, homopolymer | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-phenylethynyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149890-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60579666 | |

| Record name | 1-tert-Butyl-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29778-26-5 | |

| Record name | 1-tert-Butyl-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.